molecular formula C15H13ClN4O3S B3440503 1-(4-Chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine

1-(4-Chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B3440503
M. Wt: 364.8 g/mol
InChI Key: RWZONHBJFHIFNC-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a sulfonyl group attached to a chlorobenzene ring and a methoxyphenyl group attached to a triazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 1-(4-Chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-methoxyphenylhydrazine as the primary starting materials.

    Formation of Triazole Ring: The reaction between 4-methoxyphenylhydrazine and an appropriate triazole-forming reagent, such as triethyl orthoformate, leads to the formation of the triazole ring.

    Sulfonylation: The triazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group, resulting in the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of interest for drug discovery and development.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group and triazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzenesulfonyl)-4-[6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,4-diazepane: This compound features a similar sulfonyl and methoxyphenyl group but has a different triazole ring structure.

    2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide: This compound also contains the sulfonyl and methoxyphenyl groups but has a piperidine ring instead of a triazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-23-12-6-2-10(3-7-12)14-18-15(17)20(19-14)24(21,22)13-8-4-11(16)5-9-13/h2-9H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZONHBJFHIFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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